(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol
Description
“(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol” is a chiral secondary alcohol featuring a brominated pyridine moiety and a branched alkyl chain.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10/h3-5,7,9,14H,6H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
RMGXSKJKKKIQHR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NC=C(C=C1)Br |
Canonical SMILES |
CC(C)C(CO)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol typically involves the bromination of 2-aminopyridine followed by a series of reactions to introduce the desired functional groups. One common method involves the following steps:
Bromination: 2-aminopyridine is brominated using bromine in acetic acid to yield 2-amino-5-bromopyridine.
Amination: The brominated product is then reacted with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, biosynthesis pathways, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Functional Diversity The target compound’s bromopyridine and amine groups distinguish it from simpler alcohols like 3-methylbutan-1-ol and 2-methyl-1-propanol, which lack aromatic or halogenated moieties. Unlike 2-((Isopropylthio)methyl)pyrrolidine, which contains a sulfur atom and pyrrolidine ring, the target compound’s pyridine ring and bromine substituent could confer distinct electronic and steric properties, influencing reactivity and binding affinity .
Biosynthesis and Metabolic Pathways 3-Methylbutan-1-ol and 2-methyl-1-propanol are microbial metabolites derived from leucine and valine catabolism, respectively . In contrast, the target compound is likely synthesized via organic reactions (e.g., nucleophilic substitution or reductive amination) due to its non-natural bromopyridine moiety.
Applications and Commercial Status
- Simple alcohols like 3-methylbutan-1-ol dominate fermented products, contributing to aroma profiles . The target compound’s discontinuation contrasts with the sustained commercial availability of these alcohols, suggesting niche applicability or unresolved synthetic challenges .
Table 2: Physicochemical Properties (Inferred)
| Property | (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol | 3-Methylbutan-1-ol |
|---|---|---|
| Molecular Weight (g/mol) | ~260 (estimated) | 88.15 |
| Solubility | Moderate in polar solvents (due to -OH/-NH-) | High in ethanol |
| Stability | Potential sensitivity to light (Br moiety) | Stable |
Research Implications and Gaps
- The bromopyridine group in the target compound may enhance bioactivity (e.g., antimicrobial or kinase inhibition) compared to non-halogenated analogs.
- Discontinuation by suppliers like CymitQuimica highlights a need for further investigation into synthetic scalability or stability optimization .
Biological Activity
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is a chiral organic compound with significant biological activities. Its unique structural features, including a bromopyridine moiety and a hydroxyl group, contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : CHBrNO
- Molecular Weight : 259.14 g/mol
- CAS Number : 1567959-77-6
The compound exhibits chirality due to the stereogenic center at the second carbon, which is crucial for its biological activity and interactions with enzymes and receptors.
(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol's biological activity primarily arises from its ability to form stable complexes with specific enzymes or receptors. The bromopyridine moiety facilitates hydrogen bonding and other interactions that can lead to enzyme inhibition or activation. This mechanism is vital for its potential therapeutic applications.
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies indicate that (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol can inhibit specific enzymes, which may be relevant in treating diseases linked to enzyme dysfunction.
- Protein-Ligand Interactions : The compound's ability to interact with proteins suggests potential roles in modulating protein functions, which can have implications in drug design and development.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in combating resistant bacterial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Amino-5-bromopyridine | Precursor in synthesis | Simple structure, less functional diversity |
| 5-Bromo-2-methylpyridin-3-amine | Another brominated pyridine derivative | Different position of bromine |
| 3-Methylbutan-1-amino | Lacks the bromopyridine moiety | Simpler structure without heteroatoms |
The distinct combination of functional groups and chirality in (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol gives it unique chemical properties and biological activities not found in its analogs.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of (2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol:
- In Vitro Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Binding Affinity Studies : Interaction studies focusing on binding affinity with various biological targets have been conducted. These studies elucidate the compound's mechanism of action and its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
